N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
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Overview
Description
N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[221]hept-5-ene-2-carboxamide is a complex organic compound characterized by its bicyclic structure and functional groups, including a nitrile, a phenyl group, and an amide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[2.2.2]hept-5-ene-2-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with 1-cyano-1-methyl-3-phenylpropylamine under dehydration conditions. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to maximize yield and purity. Large-scale reactions may involve continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrile or amide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Amines, alcohols.
Substitution: Amides, substituted amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.
Biology: Research in biology has explored the potential of this compound as a bioactive molecule. Its interactions with biological targets can lead to the development of new drugs or therapeutic agents.
Medicine: In the medical field, N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is being investigated for its pharmacological properties. It may have applications in treating various diseases due to its unique chemical structure.
Industry: The compound is also used in the chemical industry for the production of advanced materials and polymers. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism by which N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxamide: Similar structure but lacks the cyano and phenyl groups.
N-(1-cyano-1-methylpropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide: Similar but with a different alkyl group.
N-(1-cyano-1-ethylpropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide: Similar but with an ethyl group instead of methyl.
Uniqueness: N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide stands out due to its combination of a phenyl group and a cyano group, which can influence its reactivity and biological activity. This combination provides unique properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-19(13-20,10-9-14-5-3-2-4-6-14)21-18(22)17-12-15-7-8-16(17)11-15/h2-8,15-17H,9-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGUNEDPDRSPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#N)NC(=O)C2CC3CC2C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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